molecular formula C14H17N3O3S B2600935 2-[3-[(Dimethylsulfamoylamino)methyl]phenoxy]pyridine CAS No. 1448070-13-0

2-[3-[(Dimethylsulfamoylamino)methyl]phenoxy]pyridine

Cat. No. B2600935
CAS RN: 1448070-13-0
M. Wt: 307.37
InChI Key: IPMROWDKRQKAHP-UHFFFAOYSA-N
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Description

2-[3-[(Dimethylsulfamoylamino)methyl]phenoxy]pyridine, also known as DMSMP, is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Antibacterial Agent Synthesis

The synthesis of 2,4-diamino-5-benzylpyrimidines and analogues, including compounds related to the structure of 2-[3-[(Dimethylsulfamoylamino)methyl]phenoxy]pyridine, has been explored for their potential as antibacterial agents. Specifically, electrophilic substitution reactions involving aminopyridines and phenolic Mannich bases have led to derivatives with antibacterial properties. This research highlights the chemical versatility and potential therapeutic applications of such compounds (Rauckman & Roth, 1980).

Catalysis and Synthesis Enhancements

Pyridine derivatives, including those similar to 2-[3-[(Dimethylsulfamoylamino)methyl]phenoxy]pyridine, have been employed as catalysts in chemical synthesis. For instance, the use of organic phosphine catalysts in annulation reactions to produce highly functionalized tetrahydropyridines demonstrates the utility of pyridine compounds in enhancing synthetic efficiency and selectivity (Zhu, Lan, & Kwon, 2003).

Advanced Material Development

Research into novel polyimides derived from pyridine-containing dianhydride monomers, including those related to 2-[3-[(Dimethylsulfamoylamino)methyl]phenoxy]pyridine, has shown promise for the development of materials with desirable thermal, mechanical, and dielectric properties. These findings suggest significant potential for the application of such compounds in the creation of advanced materials for various industrial and technological uses (Wang, Li, Ma, Zhang, & Gong, 2006).

Chemo-sensing and Biological Imaging

Salicylaldehyde-based hydrazones derived from pyridine compounds, including structures related to 2-[3-[(Dimethylsulfamoylamino)methyl]phenoxy]pyridine, have been explored for their fluorescent "turn on" response to Al3+ ions. These compounds show potential for applications in chemo-sensing and living cell imaging, demonstrating the versatility of pyridine derivatives in biochemical and medical research (Rahman et al., 2017).

Antioxidant Properties

The study of 6-substituted-2,4-dimethyl-3-pyridinols, which share a structural motif with 2-[3-[(Dimethylsulfamoylamino)methyl]phenoxy]pyridine, has revealed interesting antioxidant properties. These compounds have been synthesized and evaluated for their effectiveness in interrupting free radical chain reactions, suggesting potential applications in pharmaceuticals and nutraceuticals aimed at combating oxidative stress (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, & Porter, 2004).

properties

IUPAC Name

2-[3-[(dimethylsulfamoylamino)methyl]phenoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-17(2)21(18,19)16-11-12-6-5-7-13(10-12)20-14-8-3-4-9-15-14/h3-10,16H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMROWDKRQKAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCC1=CC(=CC=C1)OC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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